4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione
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Overview
Description
4-Oxa-7lambda6-thia-1-azabicyclo[321]octane-7,7-dione is a bicyclic compound characterized by the presence of oxygen, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclic ethers, thiols, and amines.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are reacted under specific conditions to form the bicyclic structure. This reaction often requires the use of catalysts and controlled temperature conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to achieve the desired 7lambda6-thia configuration. Common oxidizing agents such as hydrogen peroxide or peracids are used in this step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where one of the atoms in the bicyclic structure is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Oxa-7-thia-1-azabicyclo[3.2.1]octane: Lacks the 7lambda6-dione configuration.
7-Oxa-4-thia-1-azabicyclo[3.2.1]octane-7,7-dione: Differently positioned oxygen and sulfur atoms.
4-Oxa-7-thia-1-azabicyclo[3.2.1]octane-7,7-dioxide: Different oxidation state of sulfur.
Uniqueness
4-Oxa-7lambda6-thia-1-azabicyclo[321]octane-7,7-dione is unique due to its specific bicyclic structure and the presence of the 7lambda6-thia configuration
Properties
IUPAC Name |
4-oxa-7λ6-thia-1-azabicyclo[3.2.1]octane 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)4-5-3-6(10)1-2-9-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPREEXVTMLISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CN1S(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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